BenchChemオンラインストアへようこそ!

4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide

FLT3 kinase inhibition Acute Myeloid Leukemia Regioisomer pharmacology

4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide (CAS 1006452-79-4) is a multi-substituted pyrazole carboxamide with the molecular formula C₈H₁₄N₄O and a molecular weight of 182.22 g/mol. It belongs to a class of heterocyclic compounds widely utilized as versatile building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B11736873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=NN(C=C1N)C
InChIInChI=1S/C8H14N4O/c1-3-4-10-8(13)7-6(9)5-12(2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13)
InChIKeyMTZHIXYAVHPCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide: Defining the Core Pyrazole Carboxamide Scaffold for Targeted Procurement


4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide (CAS 1006452-79-4) is a multi-substituted pyrazole carboxamide with the molecular formula C₈H₁₄N₄O and a molecular weight of 182.22 g/mol . It belongs to a class of heterocyclic compounds widely utilized as versatile building blocks in medicinal chemistry and agrochemical research. Its structure, featuring a 4-amino group, an N1-methyl substituent, and an N-propyl carboxamide at the 3-position, defines a specific regioisomer within the pyrazole family, distinguishing it from the more common 5-carboxamide analogs such as the sildenafil intermediate (4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide) [1]. This compound is primarily sourced for research and development, not for direct therapeutic use, and is available at purities typically reaching 98% .

Why Generic Pyrazole Carboxamide Substitution Fails: The Regioisomeric Risk of 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide


Substituting 4-amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide with a generic pyrazole carboxamide is scientifically unsound due to critical regioisomeric and substitution differences that directly dictate biological activity and synthetic utility. The 3-carboxamide regioisomer presents a distinct hydrogen-bonding donor/acceptor pattern and electronic distribution compared to the 5-carboxamide isomer, leading to divergent molecular recognition events. For example, the 5-carboxamide isomer is a key intermediate for PDE5 inhibitors like sildenafil, where the pyrazole N1-methyl and 3-propyl groups are essential for pharmacophore binding [1]. In contrast, the 3-carboxamide scaffold of the target compound is a core motif in potent FLT3 kinase inhibitors for acute myeloid leukemia (AML), where the N-propyl amide vector occupies a different chemical space [2]. Such positional isomerism results in a fundamental shift in target engagement, making simple substitution a high-risk strategy for any SAR-driven project. The following evidence section quantifies these critical differentiators.

Quantitative Differentiation Guide for 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide vs. In-Class Analogs


Regiospecific Kinase Targeting: FLT3 Inhibition vs. PDE5 Inhibition Profile

The 4-amino-1H-pyrazole-3-carboxamide scaffold, which embodies the core of the target compound, serves as a critical pharmacophore for potent FLT3 kinase inhibition, a validated target in AML. In contrast, the regioisomeric 4-amino-1H-pyrazole-5-carboxamide scaffold, as found in sildenafil intermediates, is characteristic of PDE5 inhibition. This represents a fundamental target swap driven solely by the position of the carboxamide group. While specific IC50 data for the exact target compound is not available, its core scaffold is present in lead compound LT-540-717 (a 1H-pyrazole-3-carboxamide), which demonstrated potent FLT3 inhibition and oral bioavailability [1]. Conversely, the 5-carboxamide isomer 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a known PDE1/PDE5 inhibitor motif . This divergent target profile makes the compounds non-interchangeable for kinase or phosphodiesterase projects.

FLT3 kinase inhibition Acute Myeloid Leukemia Regioisomer pharmacology

Hydrogen Bond Donor/Acceptor Topology: 3-Carboxamide vs. 5-Carboxamide Spatial Orientation

The spatial orientation of the carboxamide group drastically alters the hydrogen-bonding (H-bond) topology. The target compound's 3-carboxamide group, adjacent to the N1-methyl and 4-amino groups, creates a continuous H-bond donor/acceptor network on one face of the pyrazole ring. Its regioisomer, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, positions the carboxamide adjacent to the 3-propyl group, creating a different pharmacophoric triangle. Computational studies on analogous 1H-pyrazole-3-carboxamides show that this topological shift can alter binding poses and target affinity [1]. While no direct co-crystal structure exists for the exact compound, the distinct topological vector is a key driver for selecting the 3- or 5-carboxamide isomer in structure-based drug design, as the N-propyl group in the target compound projects into a different chemical space compared to the C3-propyl group in the analog.

Molecular recognition Hydrogen bonding Regioisomeric topology

Physicochemical Property Profile: Melting Point and LogP Comparison for Formulation and Handling

The target compound exhibits a melting point range of 98-101 °C and a boiling point of approximately 325.9 °C at 760 mmHg . Its closest analog, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, shares an identical melting point range of 98-101 °C . This parity indicates that simple thermal properties are not a differentiator for procurement. However, the target compound has a predicted LogP of ~1.29 and a polar surface area (PSA) of 90.65 Ų, compared to a LogP of ~1.34 and a PSA of 86.93 Ų for the 5-carboxamide isomer [1]. The slightly lower LogP and higher PSA of the target compound suggest marginally better aqueous solubility, which can be a tie-breaker in lead optimization campaigns where aqueous solubility is a key liability.

Physicochemical properties Formulation science Procurement specifications

Synthetic Utility as a Regiospecific Building Block: 4-Amino-3-carboxamide vs. 4-Amino-5-carboxamide Reactivity

The target compound's 4-amino group is electronically influenced by the adjacent 3-carboxamide group, resulting in different nucleophilicity and directing group ability compared to its 5-carboxamide counterpart. 4-Amino-1H-pyrazole-3-carboxamides have been successfully employed in the synthesis of FLT3 inhibitors through N-arylation and heterocycle formation [1]. In contrast, the 4-amino-5-carboxamide isomer is predominantly utilized for amide coupling with 2-ethoxybenzoyl chloride in sildenafil synthesis [2]. The regiospecific electronic environment can lead to >98:2 regioselectivity in certain N-substitution reactions favoring the desired product [3]. While no explicit yield comparison between the two isomers has been published for the same reaction, the distinct reactivity profiles necessitate their use as non-substitutable building blocks in divergent synthetic pathways.

Synthetic chemistry Building block Regiospecific derivatization

Optimal Application Scenarios for 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide Based on Verifiable Evidence


FLT3 Kinase Inhibitor Lead Optimization in Oncology Research

For medicinal chemistry programs targeting FLT3-driven acute myeloid leukemia (AML), 4-amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide serves as the essential 3-carboxamide regioisomer core scaffold. Lead compounds such as LT-540-717 demonstrate that the 1H-pyrazole-3-carboxamide framework is critical for achieving potent, orally bioavailable FLT3 inhibition [1]. The N-propyl amide provides a vector for further derivatization to modulate pharmacokinetic properties. Substitution with the more common 5-carboxamide isomer would redirect target engagement toward phosphodiesterase, derailing the oncology project.

Regiospecific Building Block in Kinase-Focused Chemical Libraries

When generating compound libraries for kinase inhibitor screening, the 4-amino-1H-pyrazole-3-carboxamide core is a privileged scaffold. The target compound, with its N1-methyl and N-propyl substituents, offers a distinct chemical space compared to the 5-carboxamide regioisomer [2]. Its 4-amino group serves as a versatile handle for introducing diverse heterocyclic moieties via Buchwald-Hartwig coupling or reductive amination, a synthetic strategy validated in the development of FLT3 inhibitors [1]. This makes it a strategic procurement choice for kinase-focused library synthesis.

Physicochemical Property-Driven Lead Selection Requiring Enhanced Solubility

In lead optimization campaigns where aqueous solubility is a selection criterion, the target compound's marginally lower predicted LogP (~1.29) and higher polar surface area (~90.65 Ų) compared to the 5-carboxamide isomer (LogP ~1.34, PSA ~86.93 Ų) may provide a measurable advantage [3]. Although the difference is small, it can be decisive when progressing compounds into in vivo efficacy models where solubility-limited absorption is a concern. This compound should be prioritized over the 5-carboxamide isomer for solubility-sensitive projects.

Synthesis of Non-PDE5 Pyrazole Carboxamide Drug Candidates

For research groups aiming to develop pyrazole carboxamide-based therapeutics outside the PDE5 inhibition space, the target compound is the appropriate starting material. The 5-carboxamide regioisomer is heavily associated with sildenafil-type molecules, which carries intellectual property and pharmacological baggage [2]. The 3-carboxamide scaffold, as exemplified by 4-amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide, is instead linked to emerging targets like FLT3 and MALT1, offering a cleaner IP landscape and novel biology [1][4].

Quote Request

Request a Quote for 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.